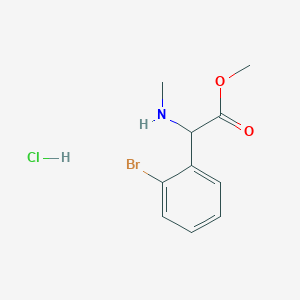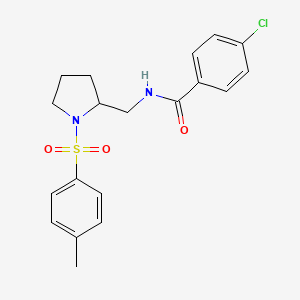
2-Nitro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Nitro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 2225144-66-9 . It has a molecular weight of 199.09 and is typically stored at room temperature . The compound is in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H4F3NO4/c6-5(7,8)2-1(4(10)11)3(2)9(12)13/h1-3H,(H,10,11) .Physical And Chemical Properties Analysis
The compound is a powder . Other physical and chemical properties such as boiling point and density are not specified in the available resources.Mecanismo De Acción
The mechanism of action of 2-Nitro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and the formation of amyloid-beta plaques in the brain. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce the formation of amyloid-beta plaques in the brain, and induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Nitro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid in lab experiments is its unique chemical structure, which makes it an ideal candidate for use in a variety of research applications. Additionally, this compound has been shown to have potent biological activity, making it a valuable tool for investigating the mechanisms of cancer cell growth and Alzheimer's disease. However, the synthesis of this compound is complex and requires specialized equipment and expertise, which can limit its use in some research settings.
Direcciones Futuras
There are several potential future directions for research involving 2-Nitro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid. One area of interest is the development of this compound derivatives with improved biological activity and selectivity. Additionally, this compound could be further investigated as a potential treatment for other diseases, such as Parkinson's disease and Huntington's disease. Finally, the use of this compound in combination with other drugs or therapies could be explored as a potential strategy for improving cancer treatment outcomes.
Métodos De Síntesis
The synthesis of 2-Nitro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid involves a multi-step process that begins with the reaction of cyclopropane with nitric acid to form 2-nitrocyclopropane-1-carboxylic acid. This intermediate is then treated with trifluoroacetic anhydride to produce this compound. The synthesis of this compound requires careful control of reaction conditions and the use of specialized equipment to ensure high yields and purity.
Aplicaciones Científicas De Investigación
2-Nitro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid has been extensively studied for its potential use in medicinal chemistry. It has been shown to have potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been investigated as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques in the brain.
Propiedades
IUPAC Name |
2-nitro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NO4/c6-5(7,8)2-1(4(10)11)3(2)9(12)13/h1-3H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEJLGSOLHZTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C1[N+](=O)[O-])C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B2948726.png)
![[(1R,4S)-4-[(thiophen-2-ylmethyl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B2948727.png)
![[3'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl]-methanamine](/img/structure/B2948729.png)
![7-(4-Chlorophenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2948730.png)
![5-(1-Pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2948731.png)
![N-({6-[(4-chlorophenyl)sulfonyl]-3-pyridinyl}methylene)-N-[(4-methoxybenzoyl)oxy]amine](/img/structure/B2948733.png)
![3-(2-fluorophenyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2948736.png)
![N-(3-methyl-4-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2948738.png)
![N-[cyano(cyclopropyl)methyl]-3,3-dimethyl-5-oxo-5-phenylpentanamide](/img/structure/B2948742.png)

![(E)-3-(2-chlorophenyl)-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)acrylamide](/img/structure/B2948744.png)
![Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B2948746.png)
